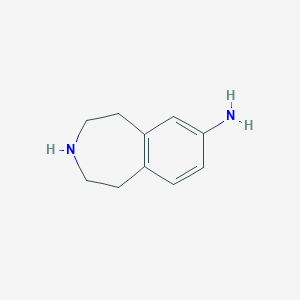

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXPKSAIAHLVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546777 | |

| Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107393-73-7 | |

| Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,4,5 Tetrahydro 1h 3 Benzazepin 7 Amine and Its Analogs

Traditional Synthetic Routes to the Tetrahydrobenzazepine Core

Traditional approaches to the synthesis of the tetrahydrobenzazepine core often involve multi-step sequences that build the seven-membered ring through cyclization or ring expansion strategies.

Ring Expansion Strategies via Oxime Formation and Polyphosphoric Acid-Mediated Cyclization

One classical approach involves the expansion of a six-membered ring to form the seven-membered azepine ring. This can be achieved through a Beckmann rearrangement of an appropriately substituted tetralone oxime. The process typically begins with the formation of an oxime from a tetralone precursor. Subsequent treatment with a strong acid, such as polyphosphoric acid (PPA), induces the rearrangement and cyclization to yield the benzazepinone (B8055114) core. researchgate.net PPA serves as a powerful dehydrating agent and catalyst for this transformation. researchgate.net The resulting lactam can then be reduced to the corresponding tetrahydrobenzazepine. Further functionalization, such as nitration and subsequent reduction, would be necessary to introduce the 7-amino group.

Reductive Cyclization Approaches

Reductive cyclization represents another significant traditional strategy for constructing the tetrahydrobenzazepine skeleton. nih.govnih.gov These methods often involve the cyclization of a precursor containing both an amine and a reactive carbonyl or a group that can be reduced to an amine in situ. For instance, an appropriately substituted ortho-acyl- or ortho-alkenyl-nitrobenzene can undergo reduction of the nitro group to an amine, which then intramolecularly attacks the carbonyl or a newly formed electrophilic center to form the seven-membered ring. Catalytic hydrogenation is a common method for achieving this transformation, often utilizing catalysts like palladium on carbon (Pd/C). nih.gov The choice of starting materials allows for the introduction of various substituents on the aromatic ring, which can be precursors to the desired 7-amino functionality.

Another approach within this category is the reductive amination of a dicarbonyl compound. For example, a dialdehyde (B1249045) or a keto-aldehyde can be reacted with an amine under reducing conditions to form the heterocyclic ring. This method has been applied to the synthesis of various benzazepine derivatives. nih.gov

Intramolecular Aminolysis of Esters for Benzoazepinone Formation

The intramolecular aminolysis of an ester is a viable method for the formation of the benzoazepinone core, which can then be reduced to the desired tetrahydrobenzazepine. nih.gov This strategy involves a precursor molecule containing both an ester and an amine functionality positioned to favor intramolecular cyclization. The reaction is typically promoted by a base, which deprotonates the amine, increasing its nucleophilicity to attack the ester carbonyl. chemistrysteps.comyoutube.commasterorganicchemistry.com The rate and efficiency of this cyclization are highly dependent on the steric and electronic properties of the starting material, as well as the reaction conditions. nih.gov The resulting lactam (benzoazepinone) can be subsequently reduced using standard reducing agents like lithium aluminum hydride (LiAlH4) to afford the tetrahydrobenzazepine scaffold.

Modern and Efficient Synthetic Approaches

More contemporary synthetic methods focus on improving efficiency, atom economy, and procedural simplicity, often through one-pot or domino reactions and the use of advanced catalytic systems.

One-Pot Multibond Forming Processes for Substituted Benzazepines

Modern organic synthesis emphasizes the development of one-pot reactions where multiple bonds are formed in a single operation, avoiding the need for isolation and purification of intermediates. nih.govresearchgate.net Several one-pot, multicomponent strategies have been developed for the synthesis of substituted benzazepines. nih.govresearchgate.net These processes can involve a cascade of reactions, such as a domino Heck-aza-Michael reaction, to rapidly construct the benzazepine ring system from simple starting materials. researchgate.net For example, a three-component reaction involving an o-iodoaniline, an allylic alcohol, and a suitable coupling partner can lead to the formation of functionalized dihydro-1H-benzo[b]azepines, which can be further elaborated to the desired tetrahydrobenzazepine analogs. nih.gov These methods offer significant advantages in terms of efficiency and the ability to generate molecular diversity.

Rhodium-Catalyzed Hydroaminomethylation Techniques

Rhodium-catalyzed hydroaminomethylation has emerged as a powerful tool for the synthesis of cyclic amines, including tetrahydrobenzazepines. nih.govnih.gov This reaction involves the addition of an amine and a hydroformylation-like process to an alkene, leading to the formation of a new carbon-carbon bond and the incorporation of the amino group in a single step. Novel rhodium complexes, sometimes without the need for phosphine (B1218219) ligands, have been developed to catalyze the efficient three-component one-pot synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepines. nih.gov This methodology demonstrates high yields and tolerance for a variety of anilines, showcasing its potential for the synthesis of a diverse range of benzazepine derivatives. nih.gov

Data Tables

Table 1: Comparison of Traditional and Modern Synthetic Approaches

| Feature | Traditional Routes | Modern Routes |

| Number of Steps | Often multi-step | Frequently one-pot or fewer steps |

| Efficiency | Generally lower yields, more waste | Higher yields, better atom economy |

| Reaction Conditions | Can require harsh reagents (e.g., PPA) | Often milder conditions, catalytic |

| Catalysts | Stoichiometric reagents common | Advanced metal catalysts (e.g., Rh, Pd) |

| Procedural Simplicity | More complex, with intermediate isolation | More streamlined and operationally simple |

Azide (B81097) Rearrangement Methodologies for Benzoazepine Construction

A novel and efficient method for the synthesis of the benzoazepine core involves an azide rearrangement reaction. nih.govacs.org This strategy utilizes ortho-arylmethylbenzyl azide derivatives as precursors, which upon reaction, lead to the formation of the seven-membered ring. nih.govacs.orgacs.org This synthetic route has been successfully employed to generate a variety of benzoazepine analogs in moderate to excellent yields. nih.govacs.orgacs.org

The reaction is sensitive to the electronic nature of the substituents on the aromatic ring. For instance, substrates with electron-withdrawing groups, such as a fluorine atom at the 7-position, can be converted to the corresponding benzoazepine in high yields (e.g., 98%). nih.govacs.org In contrast, electron-donating groups, like a methoxy (B1213986) group at the 8-position, can lead to lower yields (e.g., 54%) due to the formation of unstable iminium ion intermediates that are prone to decomposition. nih.govacs.org However, a chlorine atom at the same position can result in an excellent yield of 97%. nih.govacs.org

This methodology represents a valuable tool for accessing diverse benzoazepine scaffolds. The Curtius rearrangement, a related thermal decomposition of an acyl azide to an isocyanate, has also found broad application in the synthesis of amines and their derivatives in medicinal chemistry due to its tolerance of various functional groups and retention of stereochemistry. nih.gov

Iridium-Catalyzed Asymmetric Hydrogenation for Chiral Tetrahydro-3-benzazepine Motifs

The synthesis of chiral 1-substituted tetrahydro-3-benzazepine motifs can be achieved with high efficiency and enantioselectivity through iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates. nih.govacs.org This method has proven to be highly effective for a range of substrates, including those with both 1-aryl and 1-alkyl substituents, affording the desired products in high isolated yields (92–99%) and with excellent enantioselectivity (91–99% ee). nih.govacs.orgresearchgate.net

The success of this reaction is attributed to the use of a highly efficient N,P-ligated iridium complex as the catalyst. nih.govacs.orgresearchgate.net The reaction conditions are generally mild, and the methodology has been shown to be scalable, demonstrating its practical utility. nih.govacs.org For example, a gram-scale hydrogenation has been successfully performed. nih.govacs.org

The synthetic value of this approach is further highlighted by its application in the enantioselective preparation of biologically active compounds. nih.govacs.org While this specific method has been detailed for 1-substituted analogs, the principles of iridium-catalyzed asymmetric hydrogenation are a cornerstone of modern synthetic chemistry for creating chiral amines. dicp.ac.cnnih.gov

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Various Substituted Benzazepines

| Substrate Substituent | Enantiomeric Excess (ee) | Reference |

| 1-Aryl | 91-99% | nih.govacs.org |

| 1-Alkyl | 91-99% | nih.govacs.org |

| Benzodioxole motif | 95-96% | researchgate.net |

| Fluorine-substituted core | 94% | researchgate.net |

| Methyl-, ethyl-, and benzyl-ene-carbamates | 96-99% | researchgate.net |

Solid-Phase Synthesis of Tetrahydro-1H-benzo[b]azepin-5-amine Scaffolds

Solid-phase synthesis offers a powerful and efficient platform for the generation of libraries of substituted benzazepine derivatives. nih.gov A robust solid-phase strategy has been developed for the synthesis of di- and trisubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffolds. nih.gov

The process begins with the efficient solution-phase synthesis of key intermediates, such as 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine and its 7-bromo analog. nih.gov These scaffolds are then immobilized on an acid-labile FMPB-AM resin. nih.gov Once attached to the solid support, the benzazepine core can be further functionalized through a variety of reactions, including acylation, sulfonation, reductive amination, and alkylation. nih.gov For the 7-bromo derivative, further diversification is possible through Suzuki or Buchwald-Hartwig cross-coupling reactions. nih.gov This strategy has been successfully used to prepare a pilot library of di- and trisubstituted benzazepines, with the products obtained in high purity. nih.gov

Derivatization Strategies for Functionalized 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine Analogs

Alkylation and Substitution Reactions on the Benzazepine Ring

The benzazepine ring can be functionalized through various alkylation and substitution reactions. Friedel-Crafts alkylation, a classic method for introducing alkyl groups onto an aromatic ring, involves treating the aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride. chemguide.co.uklibretexts.org This reaction proceeds via an electrophilic aromatic substitution mechanism. chemguide.co.uk However, it is important to note that Friedel-Crafts reactions can be limited by polyalkylation and carbocation rearrangements, especially with primary alkyl halides. libretexts.org

More controlled alkylation can be achieved by deprotonation of the benzazepine followed by reaction with an alkylating agent. researchgate.net The regioselectivity of this alkylation can be influenced by the choice of base, the presence of complexing agents, and the leaving group of the alkylating agent. researchgate.net For example, using methyl iodide as the alkylating agent can lead exclusively to C3-methylation, whereas using methyl tosylate can result in N-methylation. researchgate.net

Functional Group Interconversions on the Amino Moiety and Aromatic Ring

Functional group interconversions are essential for synthesizing a diverse range of analogs from a common intermediate. vanderbilt.eduyoutube.com For the this compound scaffold, the amino group and substituents on the aromatic ring can be modified through various transformations.

The amino group can be acylated to form amides or sulfonated to form sulfonamides. It can also undergo reductive amination with aldehydes or ketones to introduce further substituents. The aromatic ring can also be subjected to a variety of transformations. For instance, a nitro group, which can be introduced onto the aromatic ring via nitration, can be reduced to an amine. youtube.comprepchem.com This transformation is significant as it changes a meta-directing, deactivating group into an ortho-, para-directing, activating group, thereby influencing subsequent electrophilic aromatic substitution reactions. youtube.com

Halogenated benzazepines, such as a 7-bromo derivative, are particularly useful intermediates. nih.gov The bromine atom can be replaced by a variety of groups using transition-metal-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions, allowing for the introduction of aryl, heteroaryl, and amino substituents. nih.gov

Pharmacological and Biological Investigations of 2,3,4,5 Tetrahydro 1h 3 Benzazepin 7 Amine Derivatives

Neuropharmacological Activities

The exploration of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives has revealed a range of activities within the central nervous system. These compounds have been synthesized and evaluated for their potential to modulate various neurological pathways, leading to anxiolytic, anticonvulsant, and antidepressant effects. Furthermore, their interaction with serotonergic pathways suggests a potential role in regulating feeding and satiety.

Derivatives of 2,3,4,5-tetrahydro nih.govnih.govdiazepino[1,2-a]benzimidazole have been synthesized and evaluated for their anxiolytic properties. mdpi.comnih.gov In preclinical studies using the elevated plus maze and open field tests, these compounds demonstrated anxiolytic and psychostimulating effects. mdpi.com The anxiolytic activity of some of these derivatives is thought to be mediated through interactions with the benzodiazepine (B76468) site of the GABAA receptor and the 5-HT2A receptor. mdpi.com For instance, derivatives of diazepino[1,2-a]benzimidazole showed varying degrees of anxiolytic and analgesic activities. mdpi.com Specifically, chlorobenzyl and fluorophenylacetamide derivatives were among the most active in exhibiting anxiolytic effects. mdpi.com

It is important to note that while these findings relate to fused benzazepine structures, comprehensive studies on the anxiolytic effects specifically of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine and its direct, non-fused derivatives are not extensively available in the public domain.

Research into the anticonvulsant properties of tetrahydrobenzazepine derivatives has identified promising candidates. A series of novel 3-Substituted-1,3,4,5-Tetrahydro-2H-benzo [b] azepine-2-one derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. One compound, in particular, demonstrated significant anticonvulsant activity in both the MES test, with a median effective dose (ED50) of 26.4 mg/kg, and the scPTZ test, with an ED50 of 40.2 mg/kg.

Detailed findings on the anticonvulsant activity of selected 3-substituted-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-one derivatives are presented below:

| Compound | Test | ED50 (mg/kg) |

| 4 | MES | 26.4 |

| 4 | scPTZ | 40.2 |

Data sourced from studies on 3-Substituted-1,3,4,5-Tetrahydro-2H-benzo [b] azepine-2-one Derivatives.

These findings suggest that the tetrahydrobenzazepine scaffold is a viable starting point for the development of new anticonvulsant agents.

The potential of benzazepine derivatives as antidepressants has been an area of interest, although specific research on this compound derivatives is limited. Studies on structurally related compounds, such as 2-substituted 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridines, have shown potent central alpha 2-antagonistic activity, a mechanism associated with antidepressant effects. alchempharmtech.com These compounds exhibited high affinity for the alpha 2-adrenoceptor. alchempharmtech.com

However, direct investigations into the antidepressant potential of this compound and its derivatives are not widely reported in the current scientific literature. Further research is needed to fully elucidate the potential of this specific chemical class in the treatment of depression.

The serotonergic system is well-established as a key regulator of feeding behavior and satiety. The effect of an mGlu5 receptor antagonist on feeding latency in the novelty-suppressed feeding (NSF) test was found to be mediated by the serotonergic system, specifically involving the stimulation of 5-HT2A/2C receptors. evitachem.com This effect was abolished by a tryptophan hydroxylase inhibitor, indicating a crucial role for serotonin (B10506) synthesis. evitachem.com

While the foundational science points to the importance of serotonin in appetite control, there is a lack of specific studies investigating the direct role of this compound derivatives in modulating feeding behavior and satiety through these serotonergic pathways. The parent drug of this compound is Lorcaserin (B1675133), a selective 5-HT2C receptor agonist that was used for weight management. veeprho.com This suggests that derivatives of this compound could potentially interact with serotonin receptors involved in satiety, but dedicated studies are required to confirm this.

Other Therapeutic Modalities

Beyond the central nervous system, derivatives of the 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold have been investigated for other therapeutic uses, most notably for their potential as analgesics.

The investigation into the analgesic properties of tetrahydrobenzazepine derivatives has yielded mixed results. A study on 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine and its N-derivatives found them to be inactive in the mouse hot-plate assay for analgesia and to have minimal antagonist activity in a tail-flick assay. nih.gov

Conversely, research on other derivatives has shown more promising results in the context of pain, particularly neuropathic pain. A series of tetrahydro-1H-3-benzazepines with fluorinated side chains were synthesized and evaluated for their affinity for the GluN2B subtype of the NMDA receptor and the σ1 receptor, both of which are implicated in pain modulation. One of the most interesting fluorinated ligands, the phenol (B47542) 17b with a γ-fluorophenylbutyl moiety, demonstrated notable antiallodynic activity in a mouse capsaicin (B1668287) assay. This suggests that specific substitutions on the tetrahydro-3-benzazepine scaffold can lead to potent σ1 receptor antagonists with significant in vivo efficacy in pain models.

The table below summarizes the activity of a selected fluorinated tetrahydro-1H-3-benzazepine derivative:

| Compound | Assay | Activity |

| Phenol 17b | Mouse Capsaicin Assay | High Antiallodynic Activity |

Data sourced from studies on Tetrahydro-3-benzazepines with fluorinated side chains.

These findings highlight the potential for developing novel analgesics and antiallodynic agents from the 2,3,4,5-tetrahydro-1H-3-benzazepine chemical class, although the analgesic effects appear to be highly dependent on the specific substitutions made to the core structure.

Anti-inflammatory Properties

Derivatives of the benzazepine and related heterocyclic structures have demonstrated notable anti-inflammatory activities. Research into hybrid molecules has shown that compounds structurally analogous to both diclofenac (B195802) and febuxostat (B1672324) exhibit significant anti-inflammatory effects. mdpi.com These compounds were found to inhibit several key inflammatory mediators, including cyclooxygenase-2 (COX-2), C-reactive protein (CRP), interleukin-1β (IL-1β), interleukin-2 (B1167480) (IL-2), inducible nitric oxide synthase (iNOS), nitric oxide (NO), myeloperoxidase (MPO), monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-α (TNF-α), and prostaglandin (B15479496) E2 (PGE2). mdpi.com

In a study on carrageenan-induced paw edema in mice, a model for acute inflammation, one such hybrid compound demonstrated a more potent effect in decreasing plasma levels of CRP compared to the reference drug, diclofenac. mdpi.com This suggests that the anti-inflammatory properties of these derivatives can contribute to alleviating edema development. mdpi.com Furthermore, the Janus kinase (JAK) family of tyrosine kinases, which are crucial for immune modulation, have been targeted by derivatives of 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines. nih.gov One compound from this series, compound 7j, not only strongly inhibited all four JAK kinase isoforms but also showed favorable pharmacokinetic properties and slightly better in vivo anti-inflammatory efficacy than tofacitinib (B832) at the same dosage. nih.gov

| Compound/Derivative | Target/Mechanism | Key Findings |

| Hybrid molecules (diclofenac/febuxostat analogs) | Inhibition of COX-2, CRP, IL-1β, IL-2, iNOS, NO, MPO, MCP-1, TNF-α, PGE2 | Showed pronounced anti-inflammatory effects compared to diclofenac. mdpi.com |

| Compound B (Hybrid) | Decrease in plasma CRP levels | More potent than diclofenac in a mouse model of paw edema. mdpi.com |

| Compound 7j (4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amine derivative) | Inhibition of JAK kinases | Displayed slightly better anti-inflammatory efficacy than tofacitinib. nih.gov |

Cytoprotective and Antioxidative Effects

The quest for effective cytoprotective agents to mitigate the side effects of chemotherapy and radiotherapy has led to the investigation of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives. nih.gov The design of these compounds often involves functionalizing the core scaffold with moieties known for their antioxidative properties, such as a tertiary amine and a styrene (B11656) double bond. nih.gov

A series of eight tetrahydrobenzazepine derivatives of isoquinoline, 3,4-dihydro-β-carboline, and pyridine (B92270) were synthesized and evaluated for their in vitro effects on chromosome aberrations in peripheral human lymphocytes. nih.gov The study utilized the cytochalasin-B blocked micronucleus (MN) assay to assess cytoprotection. nih.gov Remarkably, three of these derivatives exhibited significant cytoprotective properties that were comparable or even superior to the radioprotective agent amifostine. nih.gov This highlights the potential of the tetrahydrobenzazepine scaffold in developing new cytoprotective agents with an antioxidative profile. nih.gov

| Derivative Class | Assay | Key Finding |

| Tetrahydrobenzazepine derivatives of isoquinoline, 3,4-dihydro-β-carboline, and pyridine | Cytochalasin-B blocked micronucleus (MN) assay | Three derivatives showed significant cytoprotective properties, comparable or superior to amifostine. nih.gov |

Antimicrobial and Anticancer Potential

The versatility of the benzazepine and related heterocyclic structures extends to antimicrobial and anticancer applications. Synthesized benzoxazepine derivatives have been evaluated for their effects on cancer cell proliferation and microbial growth. scielo.br While these derivatives showed limited antimicrobial activity, two compounds demonstrated significant activity against certain bacterial pathogens. scielo.br

In the realm of anticancer research, these benzoxazepine derivatives displayed cytotoxicity against various solid tumor cell lines, including HeLa, A549, Caco-II, and MCF-7. scielo.br Their effect on the release of pro-inflammatory cytokines, IL-6 and TNF-α, varied depending on the cancer cell type. scielo.br This suggests that the anticancer and anti-inflammatory actions of these compounds are cell-line dependent. scielo.br

Further studies on (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines revealed their antiproliferative activities against the MCF-7 breast cancer cell line. nih.gov One compound, (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine, was found to be particularly potent. nih.govresearchgate.net

Additionally, a "cut and glue" strategy was employed to design 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones as dual inhibitors of Aurora A and VEGF-R kinases, which are implicated in cancer progression. mdpi.com The synthesis of 1,2,3-triazole-quinobenzothiazine derivatives has also yielded compounds with significant anticancer activity, particularly against human glioblastoma (SNB-19), lung adenocarcinoma (A549), and breast cancer (T47D) cell lines. nih.gov Notably, the 1,2,3-triazole system was found to be crucial for the cytotoxic activity of these compounds. nih.gov

New 4-(benzylamino)benzoic acid derivatives have also been synthesized and evaluated for their anticancer and antibacterial properties. preprints.org While showing moderate antibacterial activity against several Gram-positive and Gram-negative bacteria, one compound exhibited considerable anticancer activity against non-small cell lung cancer (A549) and excellent activity against small cell lung cancer (H69) cell lines. preprints.org

| Compound Class | Activity | Cell Lines/Organisms | Key Findings |

| Benzoxazepine derivatives | Anticancer | HeLa, A549, Caco-II, MCF-7 | Displayed cytotoxicity and cell-line dependent effects on pro-inflammatory cytokines. scielo.br |

| Benzoxazepine derivatives | Antimicrobial | Various bacterial pathogens | Two compounds showed significant activity. scielo.br |

| (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines | Anticancer | MCF-7 | A potent derivative was identified. nih.govresearchgate.net |

| 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones | Anticancer | - | Designed as dual Aurora A/VEGF-R kinase inhibitors. mdpi.com |

| 1,2,3-Triazole-quinobenzothiazine derivatives | Anticancer | SNB-19, A549, T47D | Showed high anticancer activity. nih.gov |

| 4-(Benzylamino)benzoic acid derivatives | Anticancer | A549, H69 | One compound showed considerable to excellent activity. preprints.org |

| 4-(Benzylamino)benzoic acid derivatives | Antimicrobial | Gram-positive and Gram-negative bacteria | Showed moderate activity. preprints.org |

Mechanism of Action Studies for 2,3,4,5 Tetrahydro 1h 3 Benzazepin 7 Amine and Benzazepine Agonists/antagonists

Molecular Interactions with Neurotransmitter Systems (e.g., GABA, Serotonin (B10506), Dopamine)

Benzazepine derivatives exhibit a wide range of interactions with diverse neurotransmitter systems, acting as modulators of receptor function.

Dopamine (B1211576) Receptors: The benzazepine framework is central to many dopamine receptor ligands. acs.org For instance, fenoldopam, a benzazepine derivative, is a dopamine D1-like receptor agonist. acs.org The nature of the interaction is highly dependent on the specific substitutions on the benzazepine core. A catechol moiety is a generally accepted requirement for agonist activity at D1 receptors within the 1-phenyl-benzazepine class. nih.gov Derivatives lacking this feature, such as those with an 8-hydroxy-7-methoxy substitution, tend to function as antagonists. nih.gov Computational docking studies of 1-phenyl-benzazepine derivatives with D1 and D5 receptors highlight key interactions, including a salt bridge between the ligand's quaternary nitrogen and an aspartate residue (Asp120 in D5R) and hydrogen bonding between the ligand's hydroxyl groups and serine or asparagine residues within the binding pocket. nih.gov

Serotonin Receptors: Certain benzazepine derivatives show high affinity for serotonin (5-HT) receptors. Lorcaserin (B1675133), a (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a well-known 5-HT2C receptor agonist. jci.org The 5-HT2 family of receptors, which have a relatively lower affinity for serotonin itself compared to 5-HT1 receptors, are G-protein coupled receptors. jci.org Other research on 1,9-alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines has identified compounds with high affinity for the 5-HT1A receptor, in some cases greater than the established ligand buspirone. nih.gov

GABA Systems: While structurally distinct from benzazepines, benzodiazepines (which feature a diazepine (B8756704) ring fused to a benzene (B151609) ring) are classic examples of allosteric modulators of the GABA-A receptor. nih.govpharmgkb.org They bind to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine (B76468) binding site. youtube.com This binding does not activate the receptor directly but rather potentiates the effect of GABA. pharmgkb.org This positive allosteric modulation enhances the GABA-induced influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neuronal firing. pharmgkb.orgyoutube.com The efficacy of this modulation can be influenced by the specific benzodiazepine compound and the subtype of GABA-A receptor involved. nih.govacs.org

Receptor Binding Kinetics and Efficacy

The affinity and functional activity of benzazepine derivatives vary significantly based on their chemical structure. Receptor binding assays using radioligands are employed to determine the binding affinity, often expressed as a Ki (inhibition constant) or pKi (-logKi) value.

Several 1,9-alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines have been evaluated for their affinity at 5-HT1A and α2-adrenoceptors. nih.gov For example, the S-enantiomer of a N-propyl-5-chloro-octahydronaphth[1,8-cd]azapine derivative showed a higher affinity for the 5-HT1A receptor than its corresponding R-isomer. nih.gov Another closely related compound demonstrated high affinity for both receptor types. nih.gov In the realm of dopamine receptors, the aporphine (B1220529) derivative pukateine, which contains a structural resemblance to benzazepines, shows IC50 values of 400 nM at D1-like receptors and 600 nM at D2-like receptors. acs.org

Below is an interactive table summarizing the binding affinities of selected benzazepine derivatives and related compounds.

Note: 4c refers to N-propyl-5-chloro-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapine. **Note: 3b refers to 5-chloro-2-methyl-2,3,4,8,9,9a-hexahydro-1H-indeno[1,7-cd]azepine.*

Allosteric Modulation Mechanisms, particularly for NMDARs

A significant mechanism of action for some 3-benzazepine derivatives is the allosteric modulation of N-Methyl-D-aspartate receptors (NMDARs). nih.govethz.ch NMDARs are critical for synaptic plasticity, learning, and memory, and their dysregulation is implicated in numerous neurological disorders. nih.govethz.chnih.gov

Research has identified certain 3-benzazepine derivatives, such as (R)-OF-NB1, as selective NMDAR antagonists that operate via a downstream allosteric mechanism. nih.govethz.ch This modulation does not occur at the glutamate (B1630785) or glycine (B1666218) binding sites. Instead, the pathway begins at the ifenprodil (B1662929) binding pocket located in the amino-terminal domain (ATD) of the GluN2B subunit. nih.govethz.ch The binding of the benzazepine derivative to this site triggers a conformational change that immobilizes the α5-helix, which connects the ATD to the ligand-binding domain (LBD). This immobilization results in the inhibition of receptor function. nih.govethz.ch This mechanism highlights a sophisticated protein-protein interface that can be targeted by small-molecule modulators to control receptor activity. nih.gov

Signal Transduction Pathway Modulation

The binding of benzazepine agonists or antagonists to their respective receptors initiates a cascade of intracellular events known as signal transduction. The specific pathway modulated depends on the receptor and the G-protein to which it couples.

For example, the 5-HT2C receptor, targeted by the benzazepine lorcaserin, couples to Gq-type G-proteins. jci.org Activation of this pathway leads to the stimulation of phospholipase C, which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These messengers then propagate the signal, leading to calcium mobilization and activation of Protein Kinase C (PKC). jci.org

In other systems, such as the δ-opioid receptor, agonist binding can trigger biased signaling, where only a subset of downstream pathways is activated. frontiersin.org These pathways can involve kinases like ERK (extracellular signal-regulated kinase) and the PI3K/AKT/mTOR pathway, which are involved in a multitude of cellular processes. frontiersin.org While not directly demonstrated for 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine itself, the principle that benzazepine derivatives can modulate these critical signaling cascades is a key aspect of their mechanism of action.

Table of Mentioned Compounds

Preclinical Research and Potential Translational Applications of 2,3,4,5 Tetrahydro 1h 3 Benzazepin 7 Amine Analogs

In vitro Efficacy Studies (e.g., Competition Binding Assays, Autoradiography)

The in vitro efficacy of 2,3,4,5-tetrahydro-1H-3-benzazepine analogs has been extensively evaluated using techniques such as competition binding assays and autoradiography to determine their affinity and selectivity for various molecular targets. These studies are crucial for identifying lead compounds with desired pharmacological profiles.

A series of 2,3,4,5-tetrahydro-1H-3-benzazepine and 6,7,8,9-tetrahydro-5H-benzo semanticscholar.organnulen-7-amine analogues were synthesized and assessed for their potential as positron emission tomography (PET) imaging agents for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR). Through in vitro competition binding assays and autoradiography, [¹⁸F]PF-NB1 was identified as a superior tracer due to its high specificity and selectivity over σ1 and σ2 receptors.

Furthermore, research into 1,9-alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines has demonstrated their affinity for the 5-HT1A receptor and the α2-adrenoceptor using radioligand receptor binding techniques. Several of these compounds showed 5-HT1A receptor affinity that was comparable to or greater than the established 5-HT1A ligand, buspirone.

Analogs of 2,3,4,5-tetrahydro-1H-3-benzazepine have also been identified as having high affinity for the dopamine (B1211576) D3 receptor, with selectivity over the D2 receptor. For instance, the 3-acetamido-2-fluorocinnamide derivative 20 demonstrated a high pKi of 8.4 for the D3 receptor, with a 130-fold selectivity over the D2 receptor. nih.gov

Table 1: In vitro Binding Affinities of 2,3,4,5-Tetrahydro-1H-3-benzazepine Analogs

| Compound | Target | Ki (nM) | Selectivity | Reference |

|---|---|---|---|---|

| [¹⁸F]PF-NB1 | GluN2B | High Affinity | High vs. σ1/σ2 | |

| 3-acetamido-2-fluorocinnamide derivative 20 | Dopamine D3 | pKi = 8.4 | 130-fold vs. D2 | nih.gov |

| HY-3-24 | Dopamine D3 | 0.67 ± 0.11 | ~129-fold vs. D2 | nih.gov |

| Compound 6 | Dopamine D3 | 1.1 ± 0.1 | High vs. D2 |

In vivo Pharmacological Evaluation in Animal Models

The in vivo effects of 2,3,4,5-tetrahydro-1H-3-benzazepine analogs have been investigated in a range of animal models to assess their therapeutic potential for various disorders.

Models for Neurological Disorders (e.g., Anxiety, Parkinson's, Schizophrenia)

The diverse pharmacological activities of 2,3,4,5-tetrahydro-1H-3-benzazepine analogs have prompted their evaluation in models of several neurological and psychiatric conditions.

Anxiety: The anxiolytic potential of these compounds is often assessed using the elevated plus-maze test in rodents. psicothema.comnih.govnih.govresearchgate.netresearchgate.net This model is based on the natural aversion of rodents to open and elevated spaces. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect. While specific data on 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine in this model is not detailed in the provided context, the known interactions of its analogs with neurotransmitter systems implicated in anxiety, such as the serotonergic and GABAergic systems, suggest this is a relevant area of investigation.

Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a standard for studying Parkinson's disease, as MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of the disease. semanticscholar.orgnih.govfrontiersin.org The neuroprotective and symptomatic effects of novel compounds can be evaluated in this model. Given the high affinity of some 2,3,4,5-tetrahydro-1H-3-benzazepine analogs for dopamine receptors, particularly the D3 receptor, their potential to modify the course of Parkinson's disease or alleviate its symptoms is a significant area of interest. nih.govmit.edu

Schizophrenia: The involvement of the dopamine D3 receptor in the pathophysiology of schizophrenia makes 2,3,4,5-tetrahydro-1H-3-benzazepine analogs with high D3 affinity potential candidates for antipsychotic drug development. nih.gov Animal models of schizophrenia, such as those induced by psychostimulants, can be used to evaluate the efficacy of these compounds in mitigating positive, negative, and cognitive symptoms.

Pain Models, including Inflammatory and Neuropathic Pain

The analgesic properties of 2,3,4,5-tetrahydro-1H-3-benzazepine analogs have been explored in various pain models.

Inflammatory Pain: The carrageenan-induced paw edema model in rats is a widely used acute inflammatory pain model. researchgate.netnih.govnih.govmdpi.com The injection of carrageenan into the paw induces a localized inflammatory response, characterized by edema, hyperalgesia, and allodynia. The anti-inflammatory and analgesic effects of test compounds can be quantified by measuring the reduction in paw swelling and the response to noxious stimuli.

Neuropathic Pain: A 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivative, which is a selective inhibitor of human neuronal nitric oxide synthase (nNOS), has demonstrated potential therapeutic application in a spinal nerve ligation model of neuropathic pain. Another benzazepine analog, GSK189254, has been shown to be effective in treating surgically or virally induced neuropathic pain in rats. Additionally, benzazepinone (B8055114) Nav1.7 blockers have shown efficacy in a rat model of neuropathic pain.

Seizure Models, such as Maximal Electroshock and Pentylenetetrazol Tests

A series of novel 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-one derivatives have been synthesized and screened for their anticonvulsant activities. The maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test are standard screening models for antiepileptic drugs.

In the MES test, 2,3,4,5-tetrahydro-7-heptyloxy-1H-2-benzazepin-1-one (4e) was identified as having the best anticonvulsant activity, with a median effective dose (ED50) of 39.4 mg/kg. This compound was also evaluated in chemically induced seizure models, including the pentylenetetrazol (PTZ) test.

Table 2: Anticonvulsant Activity of 2,3,4,5-Tetrahydro-7-alkoxy-1H-2-benzazepin-1-one Derivatives

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Protective Index (PI) in MES test | Reference |

|---|---|---|---|---|

| 2,3,4,5-tetrahydro-7-heptyloxy-1H-2-benzazepin-1-one (4e) | 39.4 | Data not specified | 10.0 | |

| 8-heptyloxy-5,6-dihydro-4H- nih.govresearchgate.netnih.govtriazolo[4,3-a] nih.govbenzazepin-1-one (3f) | 17.6 | Data not specified | >63.4 | |

| 8-hexyloxy -5,6-dihydro-4H- nih.govresearchgate.netnih.govtriazolo[4,3-a] nih.govbenzazepin-1-one (3e) | 17.9 | Data not specified | >62.4 | |

| 8-pentyloxy-5,6-dihydro-4H- nih.govresearchgate.netnih.govtriazolo[4,3-a] nih.govbenzazepin-1-one (3d) | Data not specified | 38.0 | >29.4 |

Obesity Models for 5-HT2C Agonists

The 5-HT2C receptor is a key target for the development of anti-obesity medications. Lorcaserin (B1675133), a 2,3,4,5-tetrahydro-1H-3-benzazepine analog, is a selective 5-HT2C receptor agonist that has been studied in diet-induced obesity (DIO) models.

In a study with male Sprague-Dawley rats with DIO, lorcaserin administered at 1 and 2 mg/kg subcutaneously twice daily for 28 days significantly reduced body weight gain compared to vehicle-treated controls. nih.gov This effect was primarily due to a selective reduction in body fat mass. nih.gov A modest reduction in food intake was also observed, particularly at the higher dose. nih.gov

Table 3: Effects of Lorcaserin in a Diet-Induced Obesity (DIO) Rat Model

| Treatment Group | Percentage Body Weight Gain | Change in Fat Mass | Change in Lean Mass | Daily Food Intake | Reference |

|---|---|---|---|---|---|

| Vehicle | 10.6 ± 0.4% | - | - | - | nih.gov |

| Lorcaserin (1 mg/kg) | 7.6 ± 1.2% | Not significantly different from vehicle | No effect | Modest reduction | nih.gov |

| Lorcaserin (2 mg/kg) | 5.4 ± 0.6% | Significant decrease | No effect | Reduced | nih.gov |

Pharmacokinetics and Biodistribution Studies of Radiotracers for Imaging (e.g., PET Imaging Agents)

The development of radiolabeled 2,3,4,5-tetrahydro-1H-3-benzazepine analogs as PET imaging agents has been a significant area of research, enabling the in vivo visualization and quantification of their target receptors.

Extensive in vivo characterization of [¹⁸F]PF-NB1, a promising PET tracer for GluN2B subunits, was conducted in Wistar rats. These studies included PET imaging, biodistribution, receptor occupancy, and metabolite analysis. The binding of [¹⁸F]PF-NB1 was found to be selective for GluN2B-rich regions of the forebrain and was specifically blocked by a GluN2B antagonist. Importantly, no brain radiometabolites were detected.

Another analog, [¹¹C]GSK189254, was evaluated as a PET imaging agent for the histamine (B1213489) H3 receptor in the porcine brain. Biodistribution studies showed that the tracer was suitable for quantifying H3 receptors.

Fluorine-18 (B77423) labeled substituted benzazepines have also been developed as potential radiotracers for imaging dopamine D1 receptors. The biodistribution of N-(3-[¹⁸F]fluoropropyl)SCH 38548 in rats demonstrated specific uptake and retention in the striata, with striata-to-cerebellum ratios reaching 12 at 2 hours post-injection. Preliminary PET scans in rhesus monkeys confirmed the selective uptake of this radiotracer in the striata. These studies underscore the utility of 2,3,4,5-tetrahydro-1H-3-benzazepine analogs as scaffolds for developing PET radiotracers for various neurological targets. osti.govnih.govmdpi.comnih.govresearchgate.net

Brain Radiometabolite Analysis

The characterization of radiometabolites in the brain is a critical step in the validation of a positron emission tomography (PET) tracer. It ensures that the signal detected is from the parent radioligand binding to the target receptor and not from its metabolic byproducts, which could confound the interpretation of imaging data.

In preclinical studies involving analogs of this compound, brain radiometabolite analysis has been a key component of their evaluation. For instance, the fluorine-18 labeled analog, [¹⁸F]PF-NB1, was developed as a potential PET imaging agent for the GluN2B subunits of the N-methyl-D-aspartate receptor (NMDAR). nih.gov Extensive in vivo characterization in Wistar rats, which included metabolite studies, demonstrated that [¹⁸F]PF-NB1 had no brain radiometabolites. nih.gov This finding is crucial as it indicates that the PET signal observed in the brain accurately reflects the binding of the parent tracer to GluN2B receptors, enhancing its utility for quantitative imaging studies.

Table 1: Brain Radiometabolite Analysis of [¹⁸F]PF-NB1

| Compound | Animal Model | Key Finding |

|---|

Receptor Occupancy Studies

Receptor occupancy (RO) studies are fundamental in drug development and neuroscience research. They utilize PET imaging to measure the percentage of a specific receptor that is bound by a drug at various doses. This information is vital for determining the relationship between drug dosage, target engagement, and clinical response.

Analogs of this compound have been successfully developed as radioligands for RO studies, particularly for the histamine H₃ receptor and the NMDAR GluN2B subunit.

One prominent analog is [¹¹C]GSK189254, a histamine H₃ receptor antagonist. nih.gov In human studies, [¹¹C]GSK189254 was used to determine the receptor occupancy of another H₃ antagonist, PF-03654746. The study established an in vivo K_d_ (dissociation constant) for [¹¹C]GSK189254 of 9.5 ± 5.9 pM. nih.gov Following oral administration of PF-03654746, receptor occupancy was significant, ranging from 71% to 97% at 3 hours post-dose and 30% to 93% at 24 hours post-dose. nih.gov In preclinical studies with rats, ex vivo binding assays showed that GSK189254 had a half maximal effective concentration (ED₅₀) of 0.17 ± 0.03 mg/kg. nih.gov A regression analysis of brain concentration and receptor occupancy data yielded a brain EC₅₀ of approximately 60 nM for GSK189254. nih.gov

Table 2: Receptor Occupancy Data for GSK189254

| Parameter | Value | Species |

|---|---|---|

| ED₅₀ | 0.17 ± 0.03 mg/kg | Rat |

| Brain EC₅₀ | ~60 nM | Rat |

| Oral effective dose for 50% occupation | 4.33 µg | Not Specified |

For the NMDAR GluN2B subunit, the analog [¹⁸F]PF-NB1 has shown promise. In vivo PET imaging studies in Wistar rats demonstrated that the binding of [¹⁸F]PF-NB1 in GluN2B-rich brain regions was selectively and dose-dependently blocked by the known GluN2B antagonist, CP-101,606. nih.gov This confirms that the tracer specifically binds to the intended target and is suitable for use in receptor occupancy studies to evaluate the efficacy of new drug candidates targeting the GluN2B receptor. nih.gov

Table 3: Receptor Occupancy Profile of [¹⁸F]PF-NB1

| Compound | Blocking Agent | Key Finding | Animal Model |

|---|

Computational and Molecular Modeling Approaches in Benzazepine Research

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the most favorable binding orientation of a ligand to its receptor. This method is fundamental to elucidating the specific interactions that dictate the binding affinity and selectivity of benzazepine derivatives. For example, docking studies are frequently used to probe the binding of compounds featuring the 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold to a variety of G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors. These investigations have successfully identified critical interactions, including hydrogen bonds, hydrophobic contacts, and salt bridges, that are essential for the ligand's biological activity.

Research findings indicate that the 7-amino group of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine is capable of forming vital hydrogen bonds with specific amino acid residues within the binding pockets of its target receptors. Furthermore, the aromatic ring of the benzazepine core frequently participates in π-π stacking interactions with aromatic residues of the receptor, which contributes to the stabilization of the ligand-receptor complex.

Table 1: Illustrative Molecular Docking Interactions of Benzazepine Analogs

| Receptor Target | Key Interacting Residues | Type of Interaction |

|---|---|---|

| Serotonin 5-HT2C Receptor | Asp134, Ser138 | Hydrogen Bond |

| Serotonin 5-HT2C Receptor | Val185, Ala222 | Hydrophobic Interaction |

Molecular Dynamics Simulations to Understand Binding Stability

To gain a dynamic perspective of the ligand-receptor complex, researchers employ molecular dynamics (MD) simulations. This powerful tool allows for the assessment of the stability of binding poses, as predicted by molecular docking, over a period of time. By simulating the intricate movements of atoms and molecules, MD can uncover conformational adjustments in both the ligand and the receptor upon binding. It also facilitates the calculation of the binding free energy, which offers a more precise estimation of binding affinity compared to docking scores alone.

MD simulations of benzazepine derivatives bound to their respective receptors have underscored the significance of water molecules in mediating the interactions between the ligand and the receptor. These simulations can also shed light on the flexibility of particular regions of the receptor, a factor that can be decisive for ligand entry and binding. The stability of key interactions initially identified through molecular docking can be further validated and refined by MD simulations, thereby providing a more holistic comprehension of the binding event.

Conformational Analysis and Energy Minimization

The biological activity of a structurally flexible molecule such as this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis is a computational approach aimed at identifying the low-energy, and thus most prevalent, conformations of a molecule. This is typically accomplished through methods that systematically probe the molecule's conformational landscape.

Following conformational analysis, energy minimization techniques are applied to refine these structures and pinpoint the most stable geometries. A thorough understanding of the preferred conformations of the benzazepine ring system is paramount for designing ligands that can adopt the ideal shape to fit within the receptor's binding site. For the 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold, the seven-membered ring can exist in several low-energy conformations, such as chair and boat forms. The specific conformation that is adopted can profoundly influence the molecule's biological activity. researchgate.net

De novo Design Strategies for Novel Benzazepine Structures

De novo design represents a computational strategy for the creation of entirely new molecules with predefined properties. In the realm of benzazepine research, de novo design algorithms can be harnessed to generate novel chemical structures based on the established pharmacophore of a specific receptor. These algorithms can construct new molecules on an atom-by-atom basis or by assembling molecular fragments within the spatial constraints of the receptor's binding pocket.

Utilizing the 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold as a starting point, de novo design can be used to explore a wide array of substituents at different positions on the ring system. The goal of this exploration is to optimize binding affinity and selectivity for a given target. This innovative approach holds the potential to significantly accelerate the discovery of new drug candidates by navigating a vast chemical space that may be inaccessible through conventional medicinal chemistry methods.

Advanced Analytical Methodologies for Research on 2,3,4,5 Tetrahydro 1h 3 Benzazepin 7 Amine

Spectroscopic Techniques in Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive identification and structural confirmation of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine are accomplished through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the molecular framework and its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the complex structure of benzazepine derivatives. Both ¹H and ¹³C NMR are employed to map the chemical environment of each hydrogen and carbon atom in the molecule. In studies of related N-substituted 2-benzazepines, detailed NMR analyses, including two-dimensional techniques like ¹H–¹H COSY (Correlation Spectroscopy) and ¹H–¹³C HSQC (Heteronuclear Single Quantum Coherence), have been crucial for unambiguous assignment of all proton and carbon signals. researchgate.net Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide insights into the spatial proximity of protons, which is vital for determining the molecule's conformation in solution. researchgate.net For this compound, specific chemical shifts would be expected, reflective of its unique aromatic and aliphatic regions. Variable temperature NMR studies on analogous benzazepines have revealed the existence of puckered, mirror-image conformations of the seven-membered ring, with an energy barrier for interconversion. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the this compound Skeleton This table is generated based on data from analogous benzazepine structures. Actual values may vary.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | ~4.5 (d) | ~70-75 |

| C2 | ~3.0-3.2 (m) | ~45-50 |

| C4 | ~2.8-3.0 (m) | ~30-35 |

| C5 | ~2.8-3.0 (m) | ~30-35 |

| C6 | ~6.6 (d) | ~115-120 |

| C7 | - | ~145-150 |

| C8 | ~6.9 (dd) | ~115-120 |

| C9 | ~7.0 (d) | ~125-130 |

| C5a | - | ~130-135 |

| C9a | - | ~135-140 |

| NH (amine) | ~3.5 (s, broad) | - |

| NH (azepine) | ~2.0 (s, broad) | - |

Mass Spectrometry (MS) complements NMR by confirming the molecular weight and providing information about the molecule's fragmentation pattern, which aids in structural verification. For this compound (C₁₀H₁₄N₂), the expected exact mass is approximately 162.12 Da. chemnet.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high precision. The fragmentation pattern in MS is characteristic of the molecule's structure. For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway, which would lead to predictable fragment ions for this compound. libretexts.org The molecular ion peak (M+) would be expected, although its intensity may vary.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, LC/MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS), are essential for determining the purity of this compound and for separating it from any impurities or related substances. As a highly characterized reference material, its purity must be rigorously established according to pharmacopeial standards. bldpharm.com

HPLC is the method of choice for quantitative purity analysis. A validated HPLC method can separate the main compound from starting materials, by-products, and degradation products. The method typically involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the analyte exhibits strong absorbance. The purity is determined by comparing the peak area of the main compound to the total area of all observed peaks. In the development of related benzazepinone (B8055114) derivatives, HPLC has been used to confirm the purity of the final products, often showing purities greater than 95%. nih.gov

Table 2: Exemplary HPLC Conditions for Purity Analysis of Benzazepine Analogues This table represents typical conditions and may require optimization for this compound.

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

LC/MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying unknown impurities. As compounds elute from the HPLC column, they are ionized and their mass-to-charge ratio is determined by the mass spectrometer. This allows for the determination of the molecular weights of impurities, providing crucial clues to their structures.

X-ray Crystallography for Defining Conformational Characteristics

For instance, the crystal structure of a related benzazepine derivative revealed that the seven-membered ring adopts a distorted boat-sofa conformation. This type of detailed conformational data is critical for understanding how the molecule might interact with biological targets. The analysis provides precise atomic coordinates, allowing for the visualization of the molecule's shape and the orientation of its substituents.

Radiosynthesis and Radiochemical Purity Assessment for Imaging Agents

The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is of interest for the development of positron emission tomography (PET) imaging agents. This requires the synthesis of a radiolabeled version of the molecule, for example, by incorporating a positron-emitting radionuclide such as fluorine-18 (B77423) (¹⁸F).

The radiosynthesis of an ¹⁸F-labeled benzazepine derivative typically involves a multi-step process. A suitable precursor molecule is first synthesized, which is then reacted with cyclotron-produced [¹⁸F]fluoride in the final step. The reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized to achieve a good radiochemical yield in a short amount of time, given the short half-life of ¹⁸F (approximately 110 minutes). nih.govnih.gov

Following radiosynthesis, the crucial step is purification and assessment of radiochemical purity. This is almost universally accomplished using radio-HPLC. eur.nl This technique separates the desired radiolabeled product from unreacted [¹⁸F]fluoride and any radiolabeled impurities. The HPLC system is equipped with both a UV detector and a radioactivity detector, allowing for the correlation of the radioactive peak with the peak of the non-radioactive standard compound. The radiochemical purity is defined as the percentage of the total radioactivity that is present in the form of the desired radiopharmaceutical. A high radiochemical purity (>95%) is essential for any compound intended for in vivo imaging to ensure that the observed signal is specific to the target of interest. nih.govnih.gov Radio-TLC may be used as a complementary technique, but HPLC is considered more robust for identifying all radiochemical species. eur.nl

Table 3: General Steps in the Radiosynthesis and Quality Control of an ¹⁸F-Labeled Benzazepine Imaging Agent

| Step | Description | Key Analytical Technique |

| 1. Precursor Synthesis | Chemical synthesis of a suitable precursor molecule for radiolabeling. | NMR, Mass Spectrometry, HPLC |

| 2. Radiolabeling | Reaction of the precursor with [¹⁸F]fluoride to incorporate the radioisotope. | - |

| 3. Purification | Separation of the desired radiolabeled compound from impurities. | Preparative HPLC |

| 4. Radiochemical Purity | Determination of the percentage of radioactivity in the desired chemical form. | Analytical Radio-HPLC |

| 5. Molar Activity | Measurement of the radioactivity per mole of the compound (GBq/µmol). | HPLC with UV and radiation detectors |

| 6. Sterility & Endotoxins | Ensuring the final product is sterile and free of bacterial endotoxins. | Microbiological testing |

Concluding Remarks and Future Research Perspectives

Current Challenges in Benzazepine-Based Drug Development

The development of drugs based on the benzazepine core structure faces several hurdles common to modern drug discovery. The process is inherently lengthy, complex, costly, and fraught with uncertainty. nih.govazolifesciences.comnih.gov Key challenges include the lack of predictive validity in current animal models, an incomplete understanding of the underlying mechanisms of many targeted diseases, and the heterogeneity of patient populations, which complicates clinical trials. nih.govazolifesciences.comcas.org

Specifically for benzazepine-based compounds, achieving receptor subtype selectivity remains a primary obstacle. For instance, developing ligands that can distinguish between different dopamine (B1211576) or serotonin (B10506) receptor subtypes is crucial for minimizing off-target effects. The development of N-Methyl-D-aspartate receptor (NMDAR) inhibitors based on the 3-benzazepine scaffold is promising, yet hampered by a need for a deeper understanding of the receptor's general functions and inhibition mechanisms to create highly targeted, splice-variant-selective drugs. nih.gov Furthermore, late-stage failures in clinical trials are often due to a lack of efficacy or unforeseen safety issues, which underscores the need for better preclinical models and biomarkers. nih.govnih.gov

Key Challenges in Drug Development:

| Challenge | Description | Relevant Benzazepine Context |

| High Cost and Long Timelines | The journey from initial discovery to market approval is a decades-long, expensive process with a high rate of failure. nih.govazolifesciences.com | The synthesis and optimization of complex benzazepine analogs require significant investment in resources and time. |

| Predictive Model Limitations | Animal models often fail to accurately replicate human diseases and predict drug responses, leading to clinical trial failures. nih.govcas.org | Developing effective models for neurological disorders, a key target for benzazepines, is particularly challenging. |

| Target Selectivity | Achieving high affinity for a specific receptor subtype while avoiding others is a major medicinal chemistry challenge. | Differentiating between closely related dopamine, serotonin, or adrenergic receptor subtypes is critical for benzazepine-based drugs. nih.govnih.gov |

| Patient Heterogeneity | Diseases manifest differently across individuals, making "one-size-fits-all" drugs less effective and complicating clinical trial design. nih.govazolifesciences.com | Stratifying patients for trials of benzazepine-based therapies for conditions like neurodegeneration or psychiatric disorders is crucial for success. nih.gov |

| Lack of Biomarkers | The absence of reliable biomarkers makes it difficult to monitor drug efficacy and bridge the gap from animal studies to human trials. nih.gov | Identifying biomarkers to track the engagement of benzazepine ligands with targets like NMDARs or dopamine receptors in the central nervous system is a key need. nih.gov |

Emerging Research Avenues for 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine and its Analogs

Despite the challenges, research into this compound and its analogs is vibrant, with several promising avenues emerging. A significant focus is on the synthesis and evaluation of novel derivatives with tailored pharmacological profiles. Researchers are actively exploring how substitutions on the benzazepine ring and the amine function can fine-tune receptor affinity and selectivity.

One major area of research is the development of ligands for dopamine receptors. Starting from known antagonists, new series of 2,3,4,5-tetrahydro-1H-3-benzazepines have been identified that show high affinity for the dopamine D3 receptor with significant selectivity over the D2 receptor. nih.gov This is particularly relevant for treating conditions where D3 receptor modulation is desired without the side effects associated with D2 receptor blockade.

Another emerging avenue is the targeting of NMDARs for neurodegenerative diseases. Recently developed 3-benzazepines are being investigated as promising inhibitors of these receptors, which become overactivated in conditions like Alzheimer's disease. nih.gov The goal is to develop potent and splice-variant-selective inhibitors. nih.gov Furthermore, the synthesis of chiral tetrahydro-3-benzazepine motifs through methods like asymmetric hydrogenation is enabling access to enantiomerically pure compounds, which is critical as different enantiomers can have vastly different biological activities. nih.gov

Potential for Novel Therapeutic Applications

The structural versatility of the tetrahydro-1H-3-benzazepine scaffold has led to the discovery of compounds with a wide range of potential therapeutic applications, extending beyond their traditional focus on central nervous system disorders.

Selected Therapeutic Applications of Benzazepine Scaffolds:

| Therapeutic Area | Specific Target/Application | Example Compound/Derivative Class |

| Neuropsychiatry | Anxiolytic and Analgesic Agents | 2,3,4,5-tetrahydro nih.govrsc.orgdiazepino[1,2-a]benzimidazole derivatives. nih.gov |

| Neurological Disorders | Dopamine D3 Receptor Antagonists | 3-acetamido-2-fluorocinnamide derivatives of 2,3,4,5-tetrahydro-1H-3-benzazepine. nih.gov |

| Neurodegeneration | NMDAR Antagonists for Alzheimer's Disease | Substituted 3-benzazepines. nih.gov |

| Cardiovascular Disease | Blood Pressure Reduction (Dopamine D1 Agonist) | Fenoldopam. nih.gov |

| Metabolic Disorders | Anti-obesity Agent (Serotonin 2C Receptor Agonist) | Lorcaserin (B1675133). nih.gov |

| Oncology & Infectious Disease | Anticancer and Antibacterial Activity | Novel lignin-derived tetrahydro-2-benzazepines. acs.org |

The established use of benzazepine-containing drugs like the antihypertensive Fenoldopam and the anti-obesity agent Lorcaserin demonstrates the scaffold's clinical viability. nih.gov Current research is expanding this potential. For example, novel derivatives of related diazepino[1,2-a]benzimidazole have shown promising anxiolytic and analgesic properties in preclinical tests. nih.gov There is also growing interest in the potential anticancer and antibacterial activities of novel tetrahydro-2-benzazepines derived from natural sources like lignin, which could pave the way for developing new anti-infectives and cancer therapies. acs.org

Interdisciplinary Approaches in Future Benzazepine Research

The future of benzazepine research will increasingly rely on the convergence of multiple scientific disciplines. The complexity of drug design and development necessitates a move beyond traditional medicinal chemistry. nih.govresearchgate.net

Computational chemistry and artificial intelligence (AI) are becoming indispensable tools. nih.gov Advanced computational methods, including free energy calculations and quantum mechanics, are being used to design ligands with improved properties and to better understand ligand-receptor interactions. nih.gov AI and machine learning algorithms can analyze vast datasets to identify new drug targets, predict the activity of novel compounds, and streamline the screening process. researchgate.net

The integration of chemical synthesis with molecular biology, pharmacology, and clinical science is essential. For instance, understanding the genetic basis of a disease can help identify patient populations most likely to respond to a specific benzazepine-based therapy, leading to more efficient and successful clinical trials. nih.gov The use of chemoinformatics tools for structure similarity searching and data mining can accelerate the discovery of new bioactive compounds based on the benzazepine framework. researchgate.net This interdisciplinary synergy will be crucial for overcoming existing challenges and translating the promise of this compound and its analogs into the next generation of therapeutics.

Q & A

Q. Advanced Research Focus

- High-throughput screening (HTS) : Test analogs against a panel of 50+ receptors/enzymes to identify off-target effects.

- Dose-response curves : IC values are calculated using nonlinear regression (GraphPad Prism) to assess potency.

- Metabolic stability assays : Liver microsome incubations (human/rat) predict pharmacokinetic profiles .

How are computational models validated for benzazepine-based drug design?

Q. Advanced Research Focus

- QSAR validation : Split datasets into training (80%) and test (20%) groups; R >0.7 and RMSE <0.5 indicate robustness.

- Free-energy perturbation (FEP) : Quantifies ΔΔG for ligand-receptor interactions, validated against crystallographic data .

- Machine learning : Random forest models trained on 500+ benzazepine derivatives predict solubility (logP ± 0.3) .

What methodologies are used to resolve stereochemical ambiguities in synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.